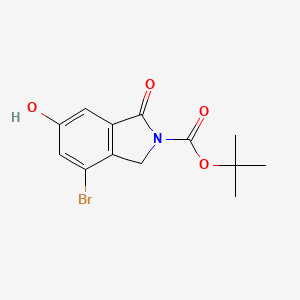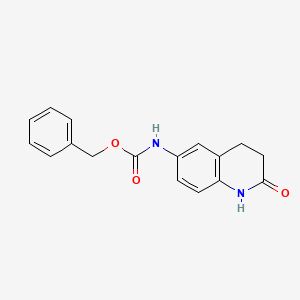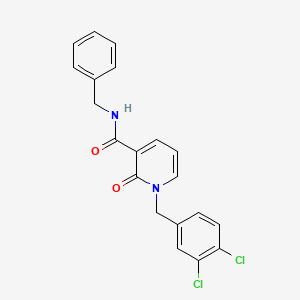![molecular formula C25H22ClN5O2S B2731503 3-[(4-chlorophenyl)methyl]-7-(4-pyridin-2-ylpiperazine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one CAS No. 451467-07-5](/img/no-structure.png)
3-[(4-chlorophenyl)methyl]-7-(4-pyridin-2-ylpiperazine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(4-chlorophenyl)methyl]-7-(4-pyridin-2-ylpiperazine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one is a useful research compound. Its molecular formula is C25H22ClN5O2S and its molecular weight is 491.99. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antagonistic and Anti-inflammatory Applications
Quinazoline derivatives have been extensively studied for their bioactive properties, including as CCR4 antagonists and anti-inflammatory agents. For instance, Yokoyama et al. (2009) synthesized a series of CCR4 antagonists showing strong inhibition of human/mouse chemotaxis and demonstrated anti-inflammatory activity in a murine model of acute dermatitis, suggesting potential applications in treating inflammatory diseases (Yokoyama et al., 2009).
H1-Antihistaminic Agents
Alagarsamy and Parthiban (2012) synthesized novel quinazolin-4(3H)-ones with significant in vivo H1-antihistaminic activity, outperforming standard antihistamines in some cases. This research underscores the potential of quinazoline derivatives in developing new classes of antihistamines (Alagarsamy & Parthiban, 2012).
Antitumor and Antibacterial Agents
Gangjee et al. (1996) explored the synthesis of pyrrolo[2,3-d]pyrimidines, a structurally related class, as nonclassical antifolate inhibitors of thymidylate synthase with potential antitumor and antibacterial applications. These compounds were evaluated for their efficacy against various strains and cancer cell lines, indicating their versatility in therapeutic applications (Gangjee et al., 1996).
Diuretic Activity
Eisa et al. (1996) reported on quinazoline derivatives designed as potential diuretic agents, demonstrating the structural versatility of quinazoline compounds in targeting various biological activities, including diuresis (Eisa et al., 1996).
Antimicrobial and Larvicidal Activity
Rajanarendar et al. (2010) synthesized quinazoline derivatives displaying significant antimicrobial and mosquito larvicidal activities, highlighting the potential of these compounds in public health applications for controlling infectious diseases and mosquito populations (Rajanarendar et al., 2010).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-[(4-chlorophenyl)methyl]-7-(4-pyridin-2-ylpiperazine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one' involves the condensation of 4-chlorobenzylamine with 2-cyanophenylsulfanylacetamide to form 3-[(4-chlorophenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one, which is then reacted with 4-pyridin-2-ylpiperazine-1-carboxylic acid to form the final product.", "Starting Materials": [ "4-chlorobenzylamine", "2-cyanophenylsulfanylacetamide", "4-pyridin-2-ylpiperazine-1-carboxylic acid" ], "Reaction": [ "Step 1: Condensation of 4-chlorobenzylamine with 2-cyanophenylsulfanylacetamide in the presence of a base such as potassium carbonate to form 3-[(4-chlorophenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one.", "Step 2: Reaction of 3-[(4-chlorophenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one with 4-pyridin-2-ylpiperazine-1-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the final product, 3-[(4-chlorophenyl)methyl]-7-(4-pyridin-2-ylpiperazine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one." ] } | |
Numéro CAS |
451467-07-5 |
Formule moléculaire |
C25H22ClN5O2S |
Poids moléculaire |
491.99 |
Nom IUPAC |
3-[(4-chlorophenyl)methyl]-7-(4-pyridin-2-ylpiperazine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C25H22ClN5O2S/c26-19-7-4-17(5-8-19)16-31-24(33)20-9-6-18(15-21(20)28-25(31)34)23(32)30-13-11-29(12-14-30)22-3-1-2-10-27-22/h1-10,15H,11-14,16H2,(H,28,34) |
Clé InChI |
IMNDRFGOOUTNLX-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)C3=CC4=C(C=C3)C(=O)N(C(=S)N4)CC5=CC=C(C=C5)Cl |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 2-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-[(6-chloropyridin-2-yl)formamido]acetate](/img/structure/B2731421.png)
![4-chloro-N-(4-fluorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2731422.png)
![4-[(3-Nitrophenyl)sulfonyl]piperazinyl piperidyl ketone](/img/structure/B2731423.png)
![N-(4-fluorobenzyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2731425.png)

![3-(Chloromethyl)-5,6,8,9-tetrahydro-[1,2,4]triazolo[4,3-d][1,4]oxazepine hydrochloride](/img/structure/B2731427.png)
![1-sec-butyl-4-chloro-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2731429.png)
![4-Oxaspiro[2.4]heptan-6-amine](/img/structure/B2731430.png)
![N-ethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2731434.png)

![6-ethyl 3-methyl 2-(3,4-dimethylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2731437.png)

![2,6-Dimethyl-4-{3-[4-(prop-2-yn-1-yl)piperazine-1-carbonyl]benzenesulfonyl}morpholine](/img/structure/B2731439.png)
